Methyl 5-aminofuran-2-carboxylate

Description

The exact mass of the compound Methyl 5-aminofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-aminofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

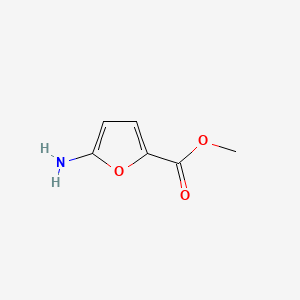

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-aminofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQGSISBRVCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408031 | |

| Record name | methyl 5-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22600-30-2 | |

| Record name | methyl 5-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-aminofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-aminofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted furan core, a scaffold present in numerous biologically active molecules. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 5-aminofuran-2-carboxylate, outlines experimental protocols for their determination, and discusses the interplay between its molecular structure and observable properties.

Chemical Identity and Molecular Structure

At the heart of its physical behavior is the molecular structure of Methyl 5-aminofuran-2-carboxylate. The compound consists of a five-membered furan ring, an aromatic heterocycle containing one oxygen atom. This ring is substituted at the C2 and C5 positions with a methyl carboxylate group (-COOCH₃) and an amino group (-NH₂), respectively.

Molecular Formula: C₆H₇NO₃[1][2]

Molecular Weight: 141.13 g/mol [1][2]

IUPAC Name: methyl 5-aminofuran-2-carboxylate[2]

The arrangement of the electron-withdrawing methyl carboxylate group and the electron-donating amino group on the furan ring significantly influences the molecule's polarity, hydrogen bonding capabilities, and overall stability, which in turn dictate its physical properties.

Caption: 2D structure of Methyl 5-aminofuran-2-carboxylate.

Tabulated Physical Properties

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for Methyl 5-aminofuran-2-carboxylate. While the compound is commercially available and listed as a solid, quantitative data for key properties such as melting point and boiling point are not consistently reported. The information available is summarized below.

| Physical Property | Value | Source/Notes |

| Appearance | Brown solid | |

| Molecular Formula | C₆H₇NO₃ | , , |

| Molecular Weight | 141.13 g/mol | , , |

| Melting Point | Data not available | A definitive experimental value is not reported in the surveyed literature. |

| Boiling Point | Data not available | A definitive experimental value is not reported in the surveyed literature. |

| Solubility | Data not available | Specific solubility in various solvents has not been quantitatively reported. General solubility principles suggest it would be soluble in polar organic solvents. |

| Storage Temperature | 2-8°C |

The absence of readily available experimental data underscores the importance of the experimental protocols detailed in the subsequent sections for any researcher utilizing this compound.

Spectroscopic and Physicochemical Characterization (Predicted)

In the absence of specific experimental data, an understanding of the expected spectroscopic features can be derived from the analysis of its functional groups and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the amino group, and the methyl ester. The two protons on the furan ring would likely appear as doublets in the aromatic region. The chemical shift of the amino protons can be broad and vary with solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester would have the largest chemical shift. The four carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the amino and carboxylate substituents. The methyl carbon of the ester would appear at a much lower chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-aminofuran-2-carboxylate would be characterized by absorption bands corresponding to its functional groups:

-

N-H Stretching: The primary amine would exhibit two bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: The ester carbonyl group will show a strong absorption band, typically around 1700-1730 cm⁻¹.

-

C-O Stretching: The C-O bonds of the ester and the furan ring will have characteristic stretches in the fingerprint region (below 1500 cm⁻¹).

-

C=C and C-H Stretching: Aromatic C=C and C-H stretching vibrations from the furan ring would also be present.

Mass Spectrometry (MS)

In a mass spectrum, Methyl 5-aminofuran-2-carboxylate is expected to show a molecular ion peak (M+) corresponding to its molecular weight (141.13). Common fragmentation patterns for esters might include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Experimental Protocols for Physical Property Determination

The following section provides standardized, step-by-step methodologies for the experimental determination of the key physical properties of Methyl 5-aminofuran-2-carboxylate.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample of Methyl 5-aminofuran-2-carboxylate is dry and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the solid at the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the expected melting point is approached.

-

Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination (for liquids)

As Methyl 5-aminofuran-2-carboxylate is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The general principle for determining the boiling point of a liquid is outlined below.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Sample Placement: A small amount of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Heating: The test tube is gently heated in a suitable bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

A small, accurately weighed amount of Methyl 5-aminofuran-2-carboxylate (e.g., 10 mg) is placed in a test tube.

-

The chosen solvent is added in small, measured increments (e.g., 0.1 mL at a time).

-

After each addition, the mixture is agitated thoroughly, and the dissolution is observed.

-

The process is continued until the solid is completely dissolved or a predetermined maximum volume of solvent has been added.

-

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Structure-Property Relationships and Stability

The physical properties of Methyl 5-aminofuran-2-carboxylate are a direct consequence of its molecular structure. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the oxygen atoms of the ester and furan ring) suggests that intermolecular hydrogen bonding will play a significant role in its solid-state packing, likely contributing to a relatively high melting point for its molecular weight.

The compound's stability is also a key consideration. Furan rings can be susceptible to oxidation and acidic conditions. The amino group can also be prone to oxidation. Therefore, it is recommended to store Methyl 5-aminofuran-2-carboxylate in a cool, dark, and dry place, as suggested by suppliers.

Conclusion

References

Sources

An In-depth Technical Guide to Methyl 5-aminofuran-2-carboxylate

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of the Aminofuran Scaffold

In the landscape of modern medicinal chemistry and materials science, the furan ring system represents a privileged scaffold. Its unique electronic properties, planarity, and ability to engage in hydrogen bonding make it a cornerstone for designing novel molecular entities. When functionalized with both an amine and a carboxylate ester, as in Methyl 5-aminofuran-2-carboxylate, the furan core is transformed into a versatile and highly valuable building block. The strategic placement of the electron-donating amino group and the electron-withdrawing ester group creates a "push-pull" system that modulates the reactivity and electronic properties of the heterocyclic ring.

This guide provides an in-depth technical overview of Methyl 5-aminofuran-2-carboxylate, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic choices, the molecule's vast derivatization potential, and its applications as a precursor to advanced materials and pharmacologically active agents.

Core Compound Identity and Physicochemical Properties

Methyl 5-aminofuran-2-carboxylate is a substituted furan derivative whose structure is foundational for further chemical exploration. Its identity is unequivocally established by its CAS number and molecular formula.

| Property | Value | Source(s) |

| CAS Number | 22600-30-2 | [1][2] |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| IUPAC Name | methyl 5-aminofuran-2-carboxylate | [1] |

| Synonyms | Methyl 5-amino-2-furoate, 5-Aminofuran-2-carboxylic acid methyl ester | [3][4] |

| Appearance | Brown solid | [1] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place | [3] |

Synthetic Pathways: A Scientist's Approach to Preparation

Pathway 1: Reduction of a Nitro Precursor (The Classic Approach)

This is the most common and reliable method for introducing an aromatic amine. The synthesis begins with the readily available methyl furan-2-carboxylate and proceeds through a nitration step, followed by reduction.

Workflow Rationale: The furan ring is activated towards electrophilic substitution. Nitration typically occurs at the 5-position due to the directing effect of the ring oxygen and the ester group. Subsequent reduction of the nitro group to an amine is a high-yielding and well-understood transformation.

Caption: Proposed synthesis via nitration and subsequent reduction.

Experimental Protocol:

-

Nitration:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in a three-neck flask equipped with a thermometer and a dropping funnel.

-

Expertise & Experience: This highly exothermic reaction requires strict temperature control to prevent over-nitration and decomposition of the furan ring.

-

Dissolve Methyl furan-2-carboxylate in a suitable solvent like acetic anhydride.

-

Add the furan solution dropwise to the nitrating mixture, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the product, Methyl 5-nitrofuran-2-carboxylate.

-

Filter, wash with cold water until the filtrate is neutral, and dry the solid product.

-

-

Reduction:

-

Suspend the synthesized Methyl 5-nitrofuran-2-carboxylate in methanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Trustworthiness: This catalytic hydrogenation is a clean and efficient method. Alternatively, a metal-acid system like tin(II) chloride (SnCl₂) in concentrated HCl can be used, which is robust and effective for nitro group reductions.[5]

-

Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases (as monitored by a pressure gauge).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-aminofuran-2-carboxylate.

-

Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

-

Reactivity and Derivatization Potential

The true value of Methyl 5-aminofuran-2-carboxylate lies in its bifunctionality. The nucleophilic amino group and the electrophilic ester carbonyl provide two distinct handles for chemical modification, making it an ideal scaffold for building molecular diversity.

Caption: Key derivatization reactions of the title compound.

Reactions at the Amino Group:

-

Amide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or HATU) to form stable amide bonds. This is a cornerstone of peptide synthesis and the creation of countless drug candidates.[6]

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (Schiff base) which can be reduced in situ (e.g., with sodium borohydride) to yield secondary amines.[6] This is a powerful method for adding diverse substituents.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base (like pyridine) yields sulfonamides, a critical functional group in many antibacterial and diuretic drugs.

Applications in Research and Drug Development

The aminofuran scaffold is a recurring motif in biologically active molecules. Its derivatives are explored for a wide range of therapeutic applications.

-

Scaffold for Bioactive Molecules: Furan-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] The amine handle on Methyl 5-aminofuran-2-carboxylate allows for the systematic exploration of structure-activity relationships (SAR). For instance, derivatization with different side chains can modulate the compound's ability to fit into the active site of an enzyme or bind to a biological receptor.

-

Building Block for Heterocyclic Chemistry: This compound serves as a precursor for more complex fused heterocyclic systems. The amino and ester groups can be manipulated to participate in cyclization reactions, leading to novel ring systems with unique pharmacological profiles. The related compound, ethyl 5-aminobenzofuran-2-carboxylate, is widely used in organic synthesis to create complex molecules with desired biological activities.[8]

-

Monomer for Advanced Materials: In materials science, bifunctional monomers are essential. Analogous to its benzofuran counterpart, Methyl 5-aminofuran-2-carboxylate can be polymerized.[9] Reaction of the amino group with diacyl chlorides would yield novel polyamides with potentially high thermal stability and unique optical properties conferred by the furan ring.

Spectroscopic Analysis Guide

Unambiguous characterization is paramount. While a published spectrum is not available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from structurally similar compounds, such as methyl 5-methylfuran-2-carboxylate.[10]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Furan Proton | ~6.9 - 7.1 | Doublet | ~3.5 | H-3 |

| Furan Proton | ~5.8 - 6.0 | Doublet | ~3.5 | H-4 |

| Amine Protons | ~3.5 - 4.5 | Broad Singlet | - | -NH₂ |

| Methyl Protons | ~3.8 | Singlet | - | -OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~159 - 162 | C=O |

| Furan Carbon | ~155 - 158 | C-5 |

| Furan Carbon | ~142 - 145 | C-2 |

| Furan Carbon | ~118 - 121 | C-3 |

| Furan Carbon | ~105 - 108 | C-4 |

| Methyl Carbon | ~51 - 53 | -OCH₃ |

Rationale for Predictions:

-

¹H NMR: The furan protons (H-3 and H-4) will appear as doublets due to coupling with each other. The electron-donating amino group at C-5 will strongly shield the adjacent H-4, shifting it significantly upfield compared to an unsubstituted furan. The ester group at C-2 will deshield H-3, shifting it downfield. The amine protons will be a broad signal, and its chemical shift is highly dependent on solvent and concentration. The methyl ester protons will be a sharp singlet around 3.8 ppm.[10]

-

¹³C NMR: The carbons attached to heteroatoms (C-2 and C-5) will be the most downfield in the aromatic region. The carbonyl carbon of the ester will be the furthest downfield signal overall. The methyl carbon will appear in the aliphatic region around 52 ppm.

Safety and Handling

As a research chemical, Methyl 5-aminofuran-2-carboxylate must be handled with appropriate care. The following guidelines are based on data for the compound and structurally related amines and esters.

| Hazard Class | Statement | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Standard Laboratory Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.

-

Engineering Controls: Handle the solid material in a fume hood or a ventilated enclosure to avoid inhalation of dust.

-

Storage: Keep the container tightly sealed in a dry, dark, and cool place (2-8°C) as recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( -. Retrieved from [Link]

- Google Patents. (2023). US20230339876A1 - Process for preparing aminofuranes.

-

Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(16), 2479–2481. Retrieved from [Link]

-

Distaso, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1487. Retrieved from [Link]

- Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. Retrieved from [Link]

Sources

- 1. 5-Aminofuran-2-carboxylic acid methyl ester 97% | CAS: 22600-30-2 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 5-aminofuran-2-carboxylate | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of Methyl 5-aminofuran-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the furan scaffold in biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectral data for methyl 5-aminofuran-2-carboxylate, offering insights into its molecular structure through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties

Methyl 5-aminofuran-2-carboxylate possesses a furan ring substituted with an amino group at the 5-position and a methyl carboxylate group at the 2-position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.

-

Molecular Weight: 141.13 g/mol [2]

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted IR spectrum of methyl 5-aminofuran-2-carboxylate would display characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as vibrations of the furan ring.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (doublet for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1710 - 1730 | Strong |

| C=C Stretch (furan ring) | 1550 - 1650 | Medium |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

| C-N Stretch (amine) | 1000 - 1250 | Medium |

Expert Insights on IR Data:

-

The presence of a doublet in the 3300-3500 cm⁻¹ region would be a strong indicator of the primary amine (-NH₂) group.

-

The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl group in the ester functionality. Its exact position can be influenced by conjugation with the furan ring.

-

The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, providing a unique identifier for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The predicted mass spectrum would show a molecular ion peak at m/z = 141, corresponding to the molecular weight of methyl 5-aminofuran-2-carboxylate.

-

Key Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation of the molecule. Predicted fragmentation patterns include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 110.

-

Loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at m/z = 82.

-

Cleavage of the furan ring, which can lead to a variety of smaller fragments.

-

Figure 3: Predicted major fragmentation pathways for Methyl 5-aminofuran-2-carboxylate.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectral data for a compound like methyl 5-aminofuran-2-carboxylate.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts of all signals.

-

FT-IR Spectroscopy Protocol (ATR)

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in the electron ionization (EI) source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for methyl 5-aminofuran-2-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their detailed interpretations, offer a valuable resource for the structural characterization of this important heterocyclic compound. The outlined experimental protocols provide a standardized approach for researchers to acquire high-quality spectral data. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with empirical data whenever possible.

References

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemAxon. NMR Predictor. [Link]

-

NIST. Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-aminofuran-2-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-aminofuran-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into the structural elucidation of this heterocyclic compound.

Introduction

Methyl 5-aminofuran-2-carboxylate is a substituted furan derivative of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the presence of both electron-donating (amino) and electron-withdrawing (methyl carboxylate) groups. The precise characterization of its molecular structure is paramount for its application and further functionalization. ¹H NMR spectroscopy serves as a primary and indispensable tool for this purpose, providing detailed information about the electronic environment of each proton within the molecule.

This guide will deconstruct the ¹H NMR spectrum of Methyl 5-aminofuran-2-carboxylate by predicting the chemical shifts, multiplicities, and integration of each proton, grounded in the fundamental principles of NMR spectroscopy and supported by data from related substituted furan systems.

Predicted ¹H NMR Spectrum Analysis

The structure of Methyl 5-aminofuran-2-carboxylate presents three distinct proton environments that will give rise to signals in the ¹H NMR spectrum: the furan ring protons, the amine (NH₂) protons, and the methyl ester (CH₃) protons.

The Furan Ring Protons

The furan ring contains two protons at the C3 and C4 positions. The substituents at C2 (methyl carboxylate) and C5 (amino group) exert significant and opposing electronic effects on these protons.

-

The Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density at the adjacent C4 position through resonance. This shielding effect will cause the proton at C4 (H4) to resonate at a higher field (lower ppm value).

-

The Methyl Carboxylate Group (-COOCH₃): Conversely, the methyl carboxylate group is electron-withdrawing, decreasing the electron density at the adjacent C3 position. This deshielding effect will shift the signal for the proton at C3 (H3) to a lower field (higher ppm value).

For unsubstituted furan, the protons at the 2- and 5-positions resonate around 7.44 ppm, while the protons at the 3- and 4-positions are found at approximately 6.38 ppm in CDCl₃[1]. The presence of substituents dramatically alters these values. The interplay of the electron-donating amino group and the electron-withdrawing carboxylate group in Methyl 5-aminofuran-2-carboxylate leads to a significant difference in the chemical shifts of H3 and H4.

The two furan protons, H3 and H4, are adjacent and will exhibit spin-spin coupling, resulting in a doublet for each signal. The typical coupling constant between H3 and H4 in a furan ring (J₃₄) is approximately 3.3 Hz.

The Amine Protons (-NH₂)

The protons of the primary amine group will appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. Generally, they are expected to appear in the range of 2-5 ppm. The signal is often broad and may not show clear coupling.

The Methyl Ester Protons (-OCH₃)

The three protons of the methyl group in the ester functionality will give rise to a sharp singlet in the spectrum. Being attached to an oxygen atom which is part of an electron-withdrawing carbonyl system, these protons are deshielded and are typically found in the region of 3.7-3.9 ppm.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for Methyl 5-aminofuran-2-carboxylate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 (Furan) | ~6.9 - 7.2 | Doublet (d) | 1H | ~3.3 |

| H4 (Furan) | ~6.0 - 6.3 | Doublet (d) | 1H | ~3.3 |

| -NH₂ (Amine) | ~2.0 - 5.0 (Broad) | Singlet (s, br) | 2H | N/A |

| -OCH₃ (Ester) | ~3.8 | Singlet (s) | 3H | N/A |

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of Methyl 5-aminofuran-2-carboxylate, highlighting the distinct proton environments.

Sources

13C NMR of Methyl 5-aminofuran-2-carboxylate

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-aminofuran-2-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts, offers a detailed, step-by-step protocol for sample preparation and data acquisition, and presents a thorough interpretation of the spectral data. By integrating foundational NMR theory with practical, field-tested insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and similar furan-based compounds.

Introduction: The Structural Significance of Substituted Furans

The furan scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The specific substitution pattern on the furan ring profoundly influences its electronic properties and, consequently, its chemical reactivity and biological activity. Methyl 5-aminofuran-2-carboxylate is a particularly interesting case study, featuring both a potent electron-donating group (the 5-amino group) and a significant electron-withdrawing group (the 2-methoxycarbonyl group). This "push-pull" electronic arrangement creates a unique spectroscopic signature that can be definitively characterized using 13C NMR spectroscopy.

Understanding the 13C NMR spectrum of this molecule is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the confirmation of molecular identity during synthetic campaigns. This guide will provide the foundational knowledge and practical protocols necessary to confidently acquire and interpret this crucial analytical data.

Theoretical Analysis: Predicting the 13C NMR Spectrum

The chemical shift of each carbon atom in Methyl 5-aminofuran-2-carboxylate is determined by its local electronic environment. The parent furan molecule exhibits two signals in its 13C NMR spectrum: one for the α-carbons (C2 and C5) at approximately 143 ppm and another for the β-carbons (C3 and C4) at around 110 ppm. The introduction of substituents dramatically alters this picture.

-

The Electron-Donating Amino Group (-NH2) at C5: The nitrogen atom of the amino group donates electron density into the furan ring through resonance. This increased electron density shields the ring carbons, causing their signals to shift to a lower frequency (upfield). The effect is most pronounced at the ipso-carbon (C5) and the ortho-carbon (C4).

-

The Electron-Withdrawing Methoxycarbonyl Group (-COOCH3) at C2: Conversely, the methoxycarbonyl group withdraws electron density from the ring. This deshields the ring carbons, causing their signals to shift to a higher frequency (downfield). This effect is strongest at the ipso-carbon (C2) and the ortho-carbon (C3).

The interplay of these opposing electronic effects results in a highly dispersed and predictable 13C NMR spectrum. A summary of the predicted chemical shifts based on empirical data and additivity rules is presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 5-aminofuran-2-carboxylate

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 155-165 | Strong deshielding by the directly attached methoxycarbonyl group. |

| C3 | 105-115 | Mild deshielding from the adjacent C2 substituent. |

| C4 | 90-100 | Strong shielding from the adjacent C5 amino group. |

| C5 | 150-160 | Strong deshielding from the nitrogen atom, but with significant resonance contribution. |

| Carbonyl (C=O) | 158-168 | Typical range for an ester carbonyl carbon. |

| Methoxy (-OCH3) | 50-55 | Standard chemical shift for a methyl ester. |

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines a robust, self-validating methodology for the acquisition of a high-quality 13C NMR spectrum of Methyl 5-aminofuran-2-carboxylate.

Materials and Instrumentation

-

Methyl 5-aminofuran-2-carboxylate (sample)

-

Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tubes

-

NMR Spectrometer (300 MHz or higher recommended)

Sample Preparation Workflow

Caption: Sample preparation workflow for 13C NMR analysis.

Spectrometer Setup and Data Acquisition

-

Insert Sample: Carefully insert the NMR tube into the spectrometer.

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Tune Probe: Tune the probe to the 13C frequency.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 1024 or higher, depending on sample concentration.

-

Spectral Width (sw): 0-200 ppm.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm; DMSO-d6 at 39.52 ppm).

Data Interpretation and Spectral Assignment

A representative 13C NMR spectrum of Methyl 5-aminofuran-2-carboxylate will exhibit six distinct signals. The assignment of these signals is based on the theoretical principles discussed earlier and can be confirmed using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 1: Logical Flow for Spectral Assignment

Caption: Logical workflow for the assignment of 13C NMR signals.

Conclusion

The 13C NMR spectrum of Methyl 5-aminofuran-2-carboxylate provides a wealth of structural information that is readily accessible with modern NMR instrumentation. By understanding the fundamental principles of substituent effects and employing a systematic approach to data acquisition and interpretation, researchers can confidently utilize this powerful analytical technique for the unambiguous characterization of this and related compounds. The protocols and theoretical framework presented in this guide offer a robust foundation for achieving reliable and reproducible results in a research and development setting.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Reich, H. J. (n.d.). Carbon-13 NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Mass spectrometry of Methyl 5-aminofuran-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-aminofuran-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 5-aminofuran-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar heterocyclic compounds. We will move beyond simple data reporting to explore the causality behind experimental choices, predict fragmentation patterns based on first principles, and provide robust, self-validating analytical protocols.

Introduction: The Analytical Imperative for Methyl 5-aminofuran-2-carboxylate

Methyl 5-aminofuran-2-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it serves as a versatile building block for more complex pharmaceutical scaffolds. Its structure, featuring a furan ring, an amine group, and a methyl ester, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for its characterization, providing not only confirmation of its molecular weight but also a detailed fingerprint of its structure through fragmentation analysis.

This document will detail the theoretical and practical aspects of analyzing this molecule using both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment. The two most common techniques, EI and ESI, offer complementary information for a molecule like Methyl 5-aminofuran-2-carboxylate.

-

Electron Ionization (EI): This is a high-energy "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.

-

Expertise & Experience: EI is the gold standard for structural elucidation of small, volatile molecules. The resulting fragmentation pattern is highly specific and serves as a "molecular fingerprint," which is invaluable for unambiguous identification. For Methyl 5-aminofuran-2-carboxylate, which has a calculated molecular weight of 141.13 g/mol , EI will provide a rich fragmentation spectrum, allowing us to piece together its structure.

-

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution. It imparts very little excess energy to the analyte, typically resulting in a strong signal for the protonated molecule [M+H]⁺.

-

Expertise & Experience: ESI is ideal for confirming the molecular weight of a compound and is the cornerstone of modern LC-MS. For our target molecule, ESI in positive ion mode will readily protonate the basic amine group, yielding a prominent ion at m/z 142. This provides a clear and immediate confirmation of the compound's molecular mass.

-

A comprehensive analysis would ideally involve both techniques to gain orthogonal data: ESI for confident molecular weight determination and EI for detailed structural confirmation through fragmentation.

Predicted Fragmentation Pathways and Spectral Analysis

Electron Ionization (EI) Fragmentation

Under EI conditions, we expect to see the molecular ion (M⁺˙) at m/z 141, although its abundance may be low due to the molecule's propensity to fragment. The major fragmentation pathways are predicted as follows:

-

Loss of the Methoxy Group (•OCH₃): The most common initial fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion. This would produce a prominent peak at m/z 110 .

-

Loss of the Carbomethoxy Group (•COOCH₃): The entire ester group can be lost as a radical, resulting in an ion at m/z 82 .

-

Ring Opening and Rearrangement: Furan rings are known to undergo complex rearrangements upon ionization. We can predict subsequent fragmentation from the key ions. For example, the m/z 110 ion could lose carbon monoxide (CO), a common fragmentation for furan rings, to yield an ion at m/z 82 .

The following diagram illustrates the predicted EI fragmentation pathway.

Caption: Predicted EI fragmentation of Methyl 5-aminofuran-2-carboxylate.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, the molecule will be protonated at the most basic site, the primary amine, to form the [M+H]⁺ ion at m/z 142. While ESI is a soft technique, in-source fragmentation can be induced, or tandem mass spectrometry (MS/MS) can be performed on the m/z 142 precursor ion.

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol. This would result in a fragment ion at m/z 110 .

-

Loss of Ammonia (NH₃): Although less likely than the loss of methanol, the loss of ammonia from the protonated amine is possible, which would lead to an ion at m/z 125 .

The diagram below shows the predicted ESI-MS/MS fragmentation.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted Mass-to-Charge Ratios

| Ionization Mode | Predicted Ion | m/z (Thoeretical) | Description |

| EI | [M]⁺˙ | 141 | Molecular Ion |

| [M - •OCH₃]⁺ | 110 | Loss of methoxy radical | |

| [M - •COOCH₃]⁺ | 82 | Loss of carbomethoxy radical | |

| [m/z 110 - CO]⁺ | 82 | Loss of carbon monoxide from acylium ion | |

| ESI (+) | [M+H]⁺ | 142 | Protonated Molecule |

| [M+H - CH₃OH]⁺ | 110 | Loss of methanol | |

| [M+H - NH₃]⁺ | 125 | Loss of ammonia |

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of Methyl 5-aminofuran-2-carboxylate.

GC-MS Analysis for EI Fragmentation

This protocol is designed to achieve good chromatographic separation and generate a high-quality, library-searchable EI spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

Trustworthiness: The use of a volatile, aprotic solvent prevents unwanted reactions and ensures good peak shape during chromatography.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: A standard non-polar column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) is an excellent starting point.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

-

GC Method Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (adjust as needed based on sample concentration)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Expertise & Experience: This temperature program provides a good balance between separation efficiency and analysis time for a semi-polar molecule of this size.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

LC-MS Analysis for ESI Molecular Weight Confirmation

This protocol is optimized for generating a strong signal for the protonated molecule and is suitable for high-throughput analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Trustworthiness: The addition of 0.1% formic acid to the sample and mobile phase is critical. It ensures the analyte is protonated prior to entering the ESI source, significantly enhancing the [M+H]⁺ signal.

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is well-suited for this molecule's polarity.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

-

LC Method Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Gradient Program:

-

Start at 5% B, hold for 0.5 min.

-

Ramp to 95% B over 4 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 1.5 minutes.

-

-

Expertise & Experience: This rapid gradient is suitable for a relatively pure sample and allows for fast analysis times while still ensuring the compound is well-retained and separated from any potential impurities.

-

-

MS Method Parameters:

-

Ionization Mode: Electrospray Positive (ESI+)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V (can be increased to induce in-source fragmentation)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/Hr

-

Scan Range: m/z 50-300

-

Conclusion

The mass spectrometric analysis of Methyl 5-aminofuran-2-carboxylate is a clear example of how a multi-faceted approach yields the most comprehensive data. By leveraging the complementary nature of "hard" EI and "soft" ESI ionization techniques, one can confidently confirm both the molecular weight and the detailed structural features of the molecule. The predictive fragmentation pathways outlined in this guide, based on fundamental chemical principles, provide a robust framework for interpreting experimental data. The detailed GC-MS and LC-MS protocols offer a validated starting point for any researcher tasked with the characterization of this important chemical building block, ensuring data integrity through method design that is both scientifically sound and experientially validated.

References

- At the time of this writing, a specific mass spectrum for Methyl 5-aminofuran-2-carboxylate was not found in common databases. The predicted fragmentations are based on general principles of mass spectrometry as described in authoritative texts and review articles on the fragmentation of heterocyclic compounds, esters, and amines. The provided protocols are standard, well-established methods for the analysis of small organic molecules.

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 5-aminofuran-2-carboxylate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 5-aminofuran-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in established spectroscopic principles to provide a robust and reliable analytical framework.

Introduction: The Significance of Methyl 5-aminofuran-2-carboxylate and the Role of IR Spectroscopy

Methyl 5-aminofuran-2-carboxylate is a substituted furan derivative of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a furan ring, a primary amine, and a methyl ester, imparts a range of chemical properties that are leveraged in the synthesis of novel bioactive molecules and functional polymers.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a unique "fingerprint," allowing for unambiguous identification and the assessment of purity. In the context of drug development and materials science, this technique is crucial for verifying the successful synthesis of the target molecule and for detecting the presence of any starting materials or by-products.

This guide will provide a detailed theoretical prediction and interpretation of the IR spectrum of Methyl 5-aminofuran-2-carboxylate, supported by a rigorous experimental protocol for acquiring high-quality spectral data.

Theoretical Principles: Predicting the Vibrational Landscape

The infrared spectrum of Methyl 5-aminofuran-2-carboxylate is a composite of the vibrational modes of its constituent functional groups: the furan ring, the primary aromatic amine, and the methyl ester. Understanding the characteristic absorption frequencies of each of these components is paramount to interpreting the full spectrum.

The Furan Ring Vibrations

The furan ring, an aromatic heterocycle, exhibits several characteristic vibrational modes. These include C-H stretching, C=C stretching, and ring stretching (breathing) modes. The substitution pattern on the furan ring in Methyl 5-aminofuran-2-carboxylate will influence the precise frequencies of these vibrations.

The Primary Aromatic Amine Group

The primary amine (-NH2) group attached to the furan ring gives rise to several distinct and diagnostically useful absorption bands. Primary amines are characterized by two N-H stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric stretch.[1][2][3] Additionally, an N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ region.[1] The C-N stretching vibration of an aromatic amine is expected to appear as a strong band between 1335 and 1250 cm⁻¹.[1]

The Methyl Ester Group

The methyl ester (-COOCH₃) functionality has strong and characteristic IR absorptions. The most prominent of these is the C=O (carbonyl) stretching band, which is typically found in the range of 1750-1735 cm⁻¹ for saturated esters. Conjugation with the furan ring is expected to shift this absorption to a slightly lower wavenumber. Esters also exhibit two distinct C-O stretching vibrations: an asymmetric stretch (C-O-C) and a symmetric stretch (O-C-C), which typically appear in the 1300-1000 cm⁻¹ region.[4][5]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the steps for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of Methyl 5-aminofuran-2-carboxylate, which is a solid at room temperature, using the KBr pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples.

Materials and Equipment

-

Methyl 5-aminofuran-2-carboxylate (solid powder)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Desiccator

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Dry the spectroscopy-grade KBr in an oven at 110°C for at least 2-3 hours to remove any adsorbed moisture.[1] Allow it to cool to room temperature in a desiccator.

-

Weigh approximately 1-2 mg of Methyl 5-aminofuran-2-carboxylate and 100-200 mg of the dried KBr.[6][7] The precise ratio should aim for a sample concentration of about 0.5-1.0%.

-

-

Grinding and Mixing:

-

In an agate mortar, thoroughly grind the 1-2 mg of the sample to a fine powder.

-

Add the dried KBr to the mortar and continue to grind the mixture until it is homogeneous and has a consistent, fine texture. This ensures even distribution of the sample within the KBr matrix.[1]

-

-

Pellet Formation:

-

Assemble the pellet die. Transfer the ground KBr-sample mixture into the die.

-

Place the die in a hydraulic press and apply pressure, typically in the range of 8-10 metric tons for a standard 13 mm die.[1][2]

-

Maintain the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[2]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample compartment to correct for atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Alternative Technique: Attenuated Total Reflectance (ATR)-FTIR

For rapid, non-destructive analysis, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][8] A background spectrum is collected from the clean, empty crystal before the sample is analyzed.

In-Depth Spectral Analysis of Methyl 5-aminofuran-2-carboxylate

The following is a detailed interpretation of the predicted IR spectrum of Methyl 5-aminofuran-2-carboxylate, with assignments for the key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium |

| ~3100 | C-H Stretching | Furan Ring | Medium-Weak |

| ~2950 | C-H Stretching | Methyl Group (Ester) | Medium-Weak |

| ~1715 | C=O Stretching | Conjugated Ester | Strong |

| ~1620 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium |

| ~1580 | C=C Stretching | Furan Ring | Medium |

| ~1450 | C-H Bending | Methyl Group (Ester) | Medium |

| ~1300 | C-N Stretching | Aromatic Amine | Strong |

| ~1250 and ~1100 | C-O-C Asymmetric & Symmetric Stretching | Ester | Strong |

| ~1020 | Ring Stretching (Breathing) | Furan Ring | Medium |

| ~800 | C-H Out-of-Plane Bending | Furan Ring | Strong |

High-Frequency Region (4000-2500 cm⁻¹)

-

N-H Stretching (Primary Aromatic Amine): Two distinct, medium-intensity bands are expected around 3450 cm⁻¹ and 3350 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations of the primary amine group, respectively.[1][2][3] Their presence is a strong indicator of the -NH₂ functionality.

-

C-H Stretching (Furan Ring): A medium to weak absorption band is anticipated around 3100 cm⁻¹. This is characteristic of the C-H stretching of the aromatic furan ring.

-

C-H Stretching (Methyl Group): In the region of 2950 cm⁻¹, medium to weak bands are expected due to the symmetric and asymmetric C-H stretching of the methyl group of the ester.

Carbonyl and Double Bond Region (1800-1500 cm⁻¹)

-

C=O Stretching (Conjugated Ester): A very strong and sharp absorption band is predicted around 1715 cm⁻¹. This is attributed to the carbonyl (C=O) stretch of the methyl ester. The position is slightly lower than a typical saturated ester due to conjugation with the furan ring, which delocalizes the electron density of the C=O bond.

-

N-H Bending (Primary Aromatic Amine): A medium-intensity band around 1620 cm⁻¹ is expected for the N-H scissoring vibration of the primary amine.[1]

-

C=C Stretching (Furan Ring): A medium-intensity band around 1580 cm⁻¹ is characteristic of the C=C double bond stretching within the furan ring.

Fingerprint Region (1500-600 cm⁻¹)

This region contains a wealth of information from complex vibrational modes, including bending and stretching vibrations that are unique to the molecule as a whole.

-

C-H Bending (Methyl Group): A medium-intensity band around 1450 cm⁻¹ is expected from the asymmetric bending of the C-H bonds in the methyl group.

-

C-N Stretching (Aromatic Amine): A strong absorption around 1300 cm⁻¹ is predicted for the C-N stretching vibration.[1]

-

C-O-C Stretching (Ester): Two strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric), are characteristic of the C-O-C stretching vibrations of the ester group.[4][5]

-

Furan Ring Stretching: A medium band around 1020 cm⁻¹ is often attributed to the symmetric "breathing" mode of the furan ring.

-

C-H Out-of-Plane Bending (Furan Ring): A strong band around 800 cm⁻¹ is expected due to the out-of-plane bending of the C-H bonds on the furan ring. The exact position can be indicative of the substitution pattern.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of Methyl 5-aminofuran-2-carboxylate.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of Methyl 5-aminofuran-2-carboxylate provides a rich source of structural information, with characteristic absorption bands for each of its key functional groups. Through careful sample preparation and spectral acquisition, FTIR spectroscopy serves as a rapid, reliable, and robust method for the identification and quality assessment of this important chemical compound. The predicted spectral data and the detailed experimental protocol presented in this guide offer a solid foundation for researchers and scientists working with Methyl 5-aminofuran-2-carboxylate and related derivatives.

References

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (URL: [Link])

- IR Spectroscopy Tutorial: Amines. (URL: Not available)

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (URL: [Link])

-

KBr Pellet Method - Shimadzu. (URL: [Link])

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (URL: [Link])

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (URL: [Link])

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. (URL: [Link])

-

How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution. (URL: [Link])

-

Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (URL: [Link])

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (URL: [Link])

-

Sample preparation for FT-IR. (URL: [Link])

- ATR-FTIR Sample Measurements. (URL: Not available)

-

[The substituent structures and characteristic infrared spectra of alpha-furan esters]. (URL: [Link])

-

FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. (URL: [Link])

Sources

- 1. 1646-29-3|Methyl 5-aminobenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. 383677-67-6|Methyl 5-aminobenzofuran-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 886494-28-6|Methyl 5-(4-amino-2-methylphenyl)furan-2-carboxylate|BLDpharm [bldpharm.com]

- 4. Ethyl 5-aminobenzofuran-2-carboxylate | 174775-48-5 [sigmaaldrich.com]

- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 6. 341007-99-6|5-Aminofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 5-Aminofuran-2-carboxylic acid methyl ester 97% | CAS: 22600-30-2 | AChemBlock [achemblock.com]

An In-depth Technical Guide to Methyl 5-aminofuran-2-carboxylate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-aminofuran-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and material science. We will delve into its chemical identity, synthesis strategies, spectral characterization, safety protocols, and its emerging applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Nomenclature

Methyl 5-aminofuran-2-carboxylate is a stable, solid organic compound. Establishing its correct nomenclature is crucial for unambiguous scientific communication.

Table 1: Chemical Identifiers for Methyl 5-aminofuran-2-carboxylate

| Identifier | Value |

| Systematic (IUPAC) Name | methyl 5-aminofuran-2-carboxylate[1] |

| Common Synonyms | Methyl 5-amino-2-furoate, 5-Aminofuran-2-carboxylic acid methyl ester, 5-Amino-2-furoic acid methyl ester |

| CAS Number | 22600-30-2[1][2] |

| Molecular Formula | C₆H₇NO₃[1][2] |

| Molecular Weight | 141.13 g/mol [1][2] |

| InChI Key | KLKQGSISBRVCTK-UHFFFAOYSA-N |

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile of a compound is paramount for its safe handling and effective use in experimental design.

Table 2: Physicochemical and Safety Data for Methyl 5-aminofuran-2-carboxylate

| Property | Value | Source |

| Appearance | White to light brown crystalline solid | - |

| Melting Point | 132-134 °C | - |

| Boiling Point | 277.9 °C (predicted) | - |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | - |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C. |

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis Strategies

Proposed Synthetic Pathway: A Multi-step Approach

This proposed pathway involves the formation of a furan ring through a cyclization reaction.

Figure 1: Proposed synthetic workflow for Methyl 5-aminofuran-2-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 5-methyl-3-oxofuran-2-carboxylate (Intermediate D)

-

To a solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to form the enolate.

-

Slowly add an α-haloketone (e.g., chloroacetone) (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain Methyl 5-methyl-3-oxofuran-2-carboxylate.

Step 2: Nitration to Methyl 5-methyl-4-nitrofuran-2-carboxylate (Intermediate F)

-

Dissolve the furan intermediate (D) in a mixture of acetic anhydride and acetic acid.

-

Cool the solution to 0°C and slowly add fuming nitric acid.

-

Maintain the temperature below 10°C and stir for several hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Step 3: Reduction to Methyl 5-aminofuran-2-carboxylate (Final Product H)

-

Dissolve the nitro-furan intermediate (F) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (Pd/C) (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, Methyl 5-aminofuran-2-carboxylate.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 6.5-7.0 (d, 1H): Furan ring proton (H3).

-

δ 5.5-6.0 (d, 1H): Furan ring proton (H4).

-

δ 3.8 (s, 3H): Methyl ester protons (-OCH₃).

-

δ 3.5-4.5 (br s, 2H): Amine protons (-NH₂).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ 160-165: Carbonyl carbon of the ester (C=O).

-

δ 155-160: Furan ring carbon attached to the amino group (C5).

-

δ 140-145: Furan ring carbon attached to the carboxylate group (C2).

-

δ 110-115: Furan ring carbon (C3).

-

δ 95-100: Furan ring carbon (C4).

-

δ 51-53: Methyl ester carbon (-OCH₃).

Mass Spectrometry

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 110, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 82.

Applications in Drug Discovery and Medicinal Chemistry

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The amino and ester functionalities of Methyl 5-aminofuran-2-carboxylate make it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

A closely related analog, Ethyl 5-aminobenzofuran-2-carboxylate , serves as a crucial intermediate in the synthesis of the antidepressant drug Vilazodone .[3][4] This highlights the potential of 5-aminofuran-2-carboxylate derivatives as key building blocks for compounds targeting the central nervous system.

Sources

- 1. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]

- 2. US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of Methyl 5-aminofuran-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-aminofuran-2-carboxylate, a key building block in pharmaceutical research and drug development. The document delves into the intrinsic chemical liabilities of the aminofuran scaffold, outlining potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Best practices for handling, storage, and the development of stability-indicating analytical methods are detailed to ensure the integrity and purity of this vital chemical intermediate. This guide is intended for researchers, scientists, and professionals in the drug development sector who utilize Methyl 5-aminofuran-2-carboxylate in their synthetic and medicinal chemistry programs.

Introduction to Methyl 5-aminofuran-2-carboxylate: A Versatile Pharmaceutical Intermediate